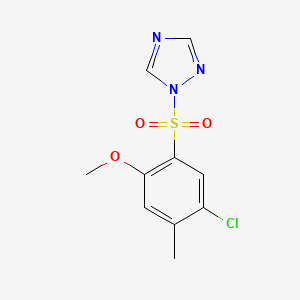

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O3S/c1-7-3-9(17-2)10(4-8(7)11)18(15,16)14-6-12-5-13-14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYIVLSICDGQEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=NC=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-1H-1,2,4-triazole typically involves the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with 1H-1,2,4-triazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or acetonitrile for several hours to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-1H-1,2,4-triazole has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or disruption of protein function. The triazole ring can also interact with metal ions or other biomolecules, affecting their stability and activity. These interactions can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s benzenesulfonyl-triazole scaffold differentiates it from other triazole derivatives. Key comparisons include:

A. Antimycobacterial Triazole Derivatives ()

- Structure: 1-(4-((2-(4-substitutedphenyl)hydrazono)methyl)phenyl)-1H-1,2,4-triazoles feature hydrazone linkages and aryl substituents.

- Activity : Demonstrated antimycobacterial activity against Mycobacterium tuberculosis H37Rv .

- Comparison : The target compound’s sulfonyl group may enhance metabolic stability compared to hydrazone-based analogs but could reduce membrane permeability due to increased polarity.

B. Benzoxazol-Triazole Hybrids ()

- Structure : 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione includes a thione (C=S) group.

- Comparison : The sulfonyl group in the target compound is a stronger electron-withdrawing group, which may alter electronic interactions with biological targets compared to thione derivatives.

C. Aromatase Inhibitors ()

- Structure : Fluorophenyl-benzofuran-triazole hybrids (e.g., compound 13e) target cytochrome P450 enzymes.

- Activity : Inhibit aromatase (CYP19A1) for cancer therapy .

- Comparison : The target compound’s chloro and methoxy substituents may reduce CYP isoform selectivity compared to fluorinated analogs but could improve environmental persistence.

Agrochemical Triazoles (Evidences 4, 6–9)

- Examples : Epoxiconazole (fungicide), Penconazole (fungicide), and Propiconazole (pesticide).

- Structure : Feature chlorophenyl, fluorophenyl, or dioxolane substituents.

- Activity : Broad-spectrum fungicidal action via CYP51 inhibition .

Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-1H-1,2,4-triazole is a sulfonyl triazole compound with potential biological activities. Its unique structure, featuring a triazole ring and various substituents, makes it a candidate for research in medicinal chemistry, particularly in the areas of antimicrobial, antifungal, and anticancer properties. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound can be represented as follows:

- IUPAC Name : 1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-1,2,4-triazole

- Molecular Formula : C10H10ClN3O3S

- CAS Number : 2058994-69-5

The presence of the sulfonyl group and the triazole ring is significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures to 1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-1H-1,2,4-triazole exhibit promising antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various bacterial strains.

| Compound | Activity | Reference |

|---|---|---|

| Triazole Derivative A | Effective against E. coli | |

| Triazole Derivative B | Effective against MRSA |

Antifungal Activity

The compound's structural features suggest potential antifungal activity. Similar triazoles have demonstrated effectiveness against fungal pathogens in vitro. For example, compounds containing the triazole ring were tested against Candida species and showed significant inhibition at low concentrations.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. In vitro tests revealed that certain triazoles can induce apoptosis in cancer cells. A notable finding includes:

- IC50 Values : Compounds similar to 1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-1H-1,2,4-triazole exhibited IC50 values ranging from 6.2 μM to 27.3 μM against various cancer cell lines (e.g., HCT-116 and T47D) .

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that it may interact with specific molecular targets involved in cell signaling pathways related to apoptosis and inflammation.

Case Studies

Several case studies have documented the biological effects of similar compounds:

- Study on Antimicrobial Activity : A series of triazole derivatives were synthesized and tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the sulfonyl group enhanced activity .

- Evaluation of Anticancer Effects : A comparative analysis of various triazole derivatives demonstrated that those with specific substituents on the benzene ring exhibited higher cytotoxicity against breast cancer cell lines .

Q & A

Q. How can synthetic byproducts or impurities be minimized during scale-up?

- Methodological Answer : Process optimization includes in-line FTIR monitoring of reaction progress and parametric control (temperature, stirring rate). Recrystallization from ethanol/water mixtures (1:3 v/v) removes polar impurities, while silica gel chromatography (toluene/dioxane eluent) isolates non-polar byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.